1H-Tetrazole, 1-cyclopentyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 1-cyclopentyl-5-methyl- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Tetrazole, 1-cyclopentyl-5-methyl- can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with methyl isocyanide and sodium azide under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) and requires heating to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of 1H-Tetrazole, 1-cyclopentyl-5-methyl- often employs a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as lanthanum nitrate hexahydrate may be used to improve reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole, 1-cyclopentyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF under microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while substitution reactions can produce various substituted tetrazoles .
Scientific Research Applications
1H-Tetrazole, 1-cyclopentyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-cyclopentyl-5-methyl- involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole, 5-methyl-: Lacks the cyclopentyl group, making it less hydrophobic.
1H-Tetrazole, 1-phenyl-5-methyl-: Contains a phenyl group instead of a cyclopentyl group, altering its chemical properties.
Uniqueness
1H-Tetrazole, 1-cyclopentyl-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and methyl groups enhances its lipophilicity and potential for receptor binding .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-cyclopentyl-5-methyltetrazole |
InChI |
InChI=1S/C7H12N4/c1-6-8-9-10-11(6)7-4-2-3-5-7/h7H,2-5H2,1H3 |
InChI Key |
UYGQPFREYGUQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.